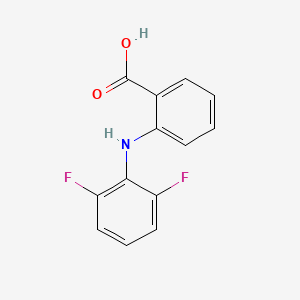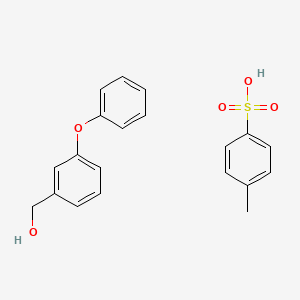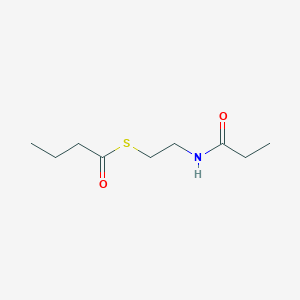![molecular formula C14H21NO3 B14386773 N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide CAS No. 87842-77-1](/img/structure/B14386773.png)
N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide is a synthetic organic compound Its structure includes an acetyloxy group, a cyclohexenylmethyl group, and a pentenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide typically involves the following steps:
Formation of the cyclohexenylmethyl intermediate: This can be achieved through the reaction of cyclohexene with a suitable alkylating agent.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the reaction of the acetylated intermediate with pent-4-enamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating biochemical processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]but-4-enamide: Similar structure with a butenamide backbone.
N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]hex-4-enamide: Similar structure with a hexenamide backbone.
Uniqueness
N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide may exhibit unique properties due to the specific arrangement of its functional groups and the length of its carbon chain
Properties
CAS No. |
87842-77-1 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
[cyclohexen-1-ylmethyl(pent-4-enoyl)amino] acetate |
InChI |
InChI=1S/C14H21NO3/c1-3-4-10-14(17)15(18-12(2)16)11-13-8-6-5-7-9-13/h3,8H,1,4-7,9-11H2,2H3 |
InChI Key |
ZDUZWPXTHPSTCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON(CC1=CCCCC1)C(=O)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14386694.png)
![6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14386701.png)
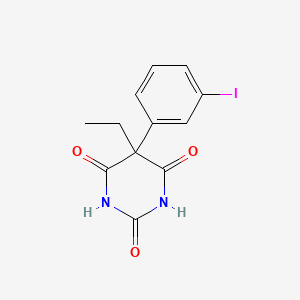
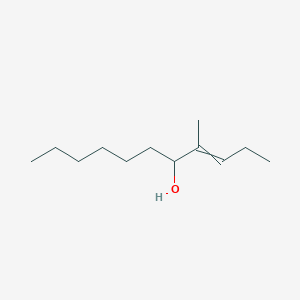
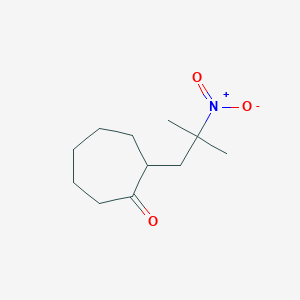
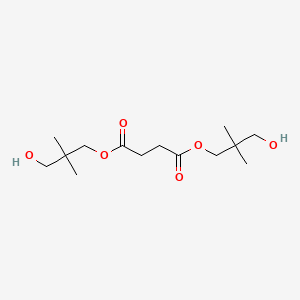
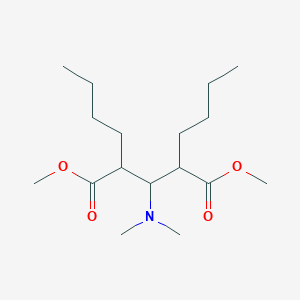
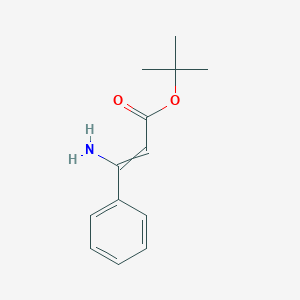
![benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14386757.png)

